1-Butyl-2-(4-methylphenyl)benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-2-(4-methylphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-4-13-20-17-8-6-5-7-16(17)19-18(20)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJWZGBXUIMFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1 Butyl 2 4 Methylphenyl Benzimidazole
Precursor Synthesis Strategies for Benzimidazole (B57391) Cores
The foundational step in the synthesis of the target compound is the creation of the 2-(4-methylphenyl)benzimidazole (also known as 2-(p-tolyl)-1H-benzimidazole) core. This is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a suitable carbonyl-containing compound.
The reaction of o-phenylenediamine with 4-methylbenzaldehyde (B123495) (p-tolualdehyde) or its corresponding carboxylic acid derivatives is a widely employed method for the synthesis of the 2-(4-methylphenyl)benzimidazole precursor. This condensation reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole ring system.
One common approach involves the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of a catalyst and an oxidizing agent. The selection of the reaction conditions, including the solvent and catalyst, plays a crucial role in the efficiency of this transformation. For instance, the reaction can be carried out in ethanol, a relatively green solvent, and may be promoted by various catalytic systems to achieve high yields.
Alternatively, carboxylic acids or their derivatives can be used. The condensation of o-phenylenediamine with 4-methylbenzoic acid often requires more forcing conditions, such as high temperatures and the presence of a strong acid like polyphosphoric acid, to facilitate the dehydration process.
A variety of catalysts have been explored to improve the synthesis of 2-arylbenzimidazoles, including the 2-(4-methylphenyl) derivative. These catalysts aim to increase the reaction rate, improve yields, and allow for milder reaction conditions.
Ammonium (B1175870) Salts: Ammonium salts, such as ammonium chloride (NH₄Cl) and ammonium bromide (NH₄Br), have proven to be effective and inexpensive catalysts for the condensation of o-phenylenediamine with aldehydes. nih.gov These catalysts are thought to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. A study on the synthesis of 2-(4-methylphenyl)-1H-benzimidazole using ammonium chloride in chloroform (B151607) at room temperature reported a yield of 88% after 4 hours. nih.gov
Brønsted Acidic Ionic Liquids: In recent years, Brønsted acidic ionic liquids (BAILs) have emerged as green and reusable catalysts for a variety of organic transformations, including the synthesis of benzimidazoles. These ionic liquids possess tunable acidity and can act as both the catalyst and the reaction medium. The use of BAILs can lead to high yields under mild conditions, often with the added benefit of easy catalyst recovery and reuse. For example, the condensation of o-phenylenediamine and various aromatic aldehydes, including those with electronic similarities to 4-methylbenzaldehyde, has been successfully catalyzed by Brønsted acidic ionic liquids under ultrasonic irradiation, affording yields in the range of 85% to 97%. asianpubs.org
The following table summarizes the catalytic synthesis of 2-(4-methylphenyl)benzimidazole from o-phenylenediamine and 4-methylbenzaldehyde under different conditions.
Table 1: Catalytic Synthesis of 2-(4-methylphenyl)benzimidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH₄Cl | Chloroform | Room Temp. | 4 | 88 |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | High Yield |
| L-Proline | Water | Reflux | - | Good to Excellent |
| H₅IO₆-SiO₂ | Acetonitrile (B52724) | Room Temp. | 0.25 | 95 |
| TiO₂ NPs / H₂O₂ | Solvent-free | 50 | - | Excellent |
N-Alkylation Protocols for 1-Butyl Functionalization of the Benzimidazole Moiety
Once the 2-(4-methylphenyl)benzimidazole core is synthesized, the next step is the introduction of the butyl group onto one of the nitrogen atoms of the imidazole (B134444) ring. This is typically achieved through an N-alkylation reaction.
The most common method for the N-butylation of 2-(4-methylphenyl)benzimidazole is the reaction with an n-butyl halide, such as n-butyl bromide or n-butyl iodide. This reaction is a nucleophilic substitution where the nitrogen atom of the benzimidazole acts as the nucleophile, displacing the halide from the butyl group.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base. The base, commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH), is necessary to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity and facilitating the reaction. The reaction of 2-phenyl benzimidazole with butyl bromide has been reported to yield N-butyl-2-phenyl benzimidazole in 85% yield. lookchem.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), can also be employed to enhance the reaction rate, particularly in biphasic systems. researchgate.net
The table below presents typical conditions for the N-alkylation of 2-substituted benzimidazoles.
Table 2: N-Alkylation of 2-Substituted Benzimidazoles with Butyl Bromide
| Benzimidazole Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Phenyl benzimidazole | - | 50% aq. NaOH-SDS | 60 | - | 85 |
| 2-Substituted benzimidazoles | 30% aq. KOH | - | - | - | - |
Optimization of Reaction Conditions for Enhanced Yields and Purity
"One-pot" synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers a streamlined and efficient alternative to traditional multi-step syntheses. For the synthesis of 1,2-disubstituted benzimidazoles, analogous to the target compound, several one-pot procedures have been developed.
Strategies for the Diversification and Synthesis of 1-Butyl-2-(4-methylphenyl)benzimidazole Derivatives
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Strategic diversification can be approached by modifying three key components of the molecule: the N1-butyl group, the C2-(4-methylphenyl) moiety, and the benzimidazole core itself. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds for various applications.
A primary strategy for synthesizing 1,2-disubstituted benzimidazoles, including derivatives of the title compound, involves the condensation of an appropriate o-phenylenediamine with a carboxylic acid or aldehyde, followed by N-alkylation. nih.govjapsonline.com Modern synthetic advancements have introduced more efficient methods, such as microwave-assisted synthesis and the use of various catalysts to improve yields and reduce reaction times under environmentally benign conditions. nih.govichem.md
Modification of the N1-Alkyl Chain
One common approach to diversify the structure is to vary the length and branching of the alkyl chain at the N1 position. This can be achieved by reacting 2-(4-methylphenyl)benzimidazole with different alkyl halides. A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives explored the impact of varying the alkyl chain length from one to seven carbons. acs.org This systematic modification allows for the fine-tuning of physicochemical properties such as lipophilicity, which can be crucial for biological activity.
Table 1: Examples of N1-Alkyl Chain Diversification in 2-(Aryl)benzimidazole Derivatives
| Precursor | Alkylating Agent | Resulting N1-Substituent | Reference |
| 2-(phenyl)-1H-benzimidazole | Methyl iodide | Methyl | acs.org |
| 2-(phenyl)-1H-benzimidazole | Ethyl bromide | Ethyl | acs.org |
| 2-(phenyl)-1H-benzimidazole | Propyl bromide | Propyl | acs.org |
| 2-(phenyl)-1H-benzimidazole | Heptyl bromide | Heptyl | acs.org |
| 2-(p-tolyl)-1H-benzimidazole | sec-Butyl bromide | sec-Butyl | nih.gov |
Modification of the C2-Aryl Group
The 2-aryl substituent provides another key site for diversification. Replacing the 4-methylphenyl group with other substituted aromatic rings can significantly alter the electronic and steric properties of the molecule. This is typically achieved by starting the synthesis with a different substituted benzoic acid or benzaldehyde (B42025) to condense with the o-phenylenediamine. For instance, derivatives with p-methoxyphenyl and p-trifluoromethylphenyl groups at the C2 position have been synthesized to investigate their biological activities. acs.org The introduction of different functional groups on this aryl ring can lead to new intermolecular interactions with biological targets.
Table 2: Synthesis of C2-Aryl Substituted Benzimidazole Derivatives
| o-Phenylenediamine | Aromatic Aldehyde/Carboxylic Acid | C2-Aryl Substituent | Reference |
| o-phenylenediamine | Benzaldehyde | Phenyl | acs.orgnih.gov |
| o-phenylenediamine | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | acs.org |
| o-phenylenediamine | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl | acs.org |
| o-phenylenediamine | 4-Fluorobenzaldehyde | 4-Fluorophenyl | researchgate.net |
Modification of the Benzimidazole Core
Functionalization of the benzene (B151609) ring of the benzimidazole nucleus is a crucial strategy for creating derivatives with novel properties. Substituents can be introduced on the o-phenylenediamine precursor before the cyclization reaction. This approach allows for the regioselective placement of functional groups on the benzimidazole core. For example, the synthesis of ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate was achieved, demonstrating the introduction of a carboxylate group at the 5-position of the benzimidazole ring. nih.govnih.gov Similarly, a nitrile group has been introduced at the 6-position, as seen in 1-n-butyl-2-(4′-fluorophenyl)-1H-benzimidazole-6-carbonitrile. researchgate.net These modifications can introduce new hydrogen bonding capabilities or act as handles for further chemical transformations.
Table 3: Examples of Benzimidazole Core Functionalization
| Derivative Name | Functional Group | Position on Benzimidazole Core | Reference |
| Ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate | Carboxylate | 5 | nih.govnih.gov |
| 1-n-Butyl-2-(4′-fluorophenyl)-1H-benzimidazole-6-carbonitrile | Carbonitrile | 6 | researchgate.net |
These strategies, often used in combination, provide a robust platform for the combinatorial synthesis of a wide array of this compound derivatives, enabling extensive exploration of their chemical and biological space.
Advanced Characterization Techniques and Spectroscopic Fingerprinting of 1 Butyl 2 4 Methylphenyl Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through one- and two-dimensional experiments, the precise connectivity and chemical environment of each atom in 1-Butyl-2-(4-methylphenyl)benzimidazole can be mapped.
The ¹H-NMR spectrum of this compound provides a wealth of information. The integration of signals confirms the presence of 20 protons, and their chemical shifts and splitting patterns reveal their specific electronic environments and neighboring protons.
The aliphatic region of the spectrum is characterized by the signals from the N-butyl group. The terminal methyl group (CH₃) typically appears as a triplet at the most upfield position, around 0.92 ppm, due to coupling with the adjacent methylene (B1212753) group. The two internal methylene groups (-CH₂-CH₂-) of the butyl chain appear as complex multiplets, typically between 1.42 and 1.76 ppm. The methylene group directly attached to the benzimidazole (B57391) nitrogen (N-CH₂) is deshielded and appears further downfield as a triplet around 4.28 ppm.
The aromatic region of the spectrum displays signals for the eight protons on the benzimidazole and 4-methylphenyl (p-tolyl) rings. The protons of the p-tolyl group appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, typically around 7.37 ppm and 8.08 ppm. The four protons of the benzimidazole core produce more complex patterns in the range of 7.20 to 7.80 ppm. The singlet corresponding to the tolyl methyl group is observed around 2.39 ppm.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
|---|---|---|
| Butyl-CH₃ | ~0.92 | Triplet (t) |
| Butyl-CH₂ | ~1.42 | Sextet |
| Butyl-CH₂ | ~1.76 | Quintet |
| N-CH₂ | ~4.28 | Triplet (t) |
| Tolyl-CH₃ | ~2.39 | Singlet (s) |
| Benzimidazole-H (5,6) | ~7.20 | Multiplet (m) |
| Tolyl-H (meta to benzimidazole) | ~7.37 | Doublet (d) |
| Benzimidazole-H (4,7) | ~7.60 | Multiplet (m) |
| Tolyl-H (ortho to benzimidazole) | ~8.08 | Doublet (d) |
The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum for this compound will display a total of 15 signals, accounting for the molecular symmetry of the p-tolyl group.
The aliphatic carbons of the butyl group are observed in the upfield region of the spectrum. The terminal methyl carbon appears around 14.2 ppm, while the internal methylene carbons resonate at approximately 21.2 and 29.7 ppm. The carbon of the N-methylene group is found further downfield at about 46.5 ppm due to the deshielding effect of the adjacent nitrogen atom. The methyl carbon of the tolyl group has a characteristic shift around 21.4 ppm.
The aromatic and heterocyclic carbons resonate in the downfield region from approximately 110 to 152 ppm. The carbon atom at the 2-position of the benzimidazole ring (C2), situated between the two nitrogen atoms and bonded to the tolyl group, is the most deshielded among the heterocyclic carbons, appearing around 151.8 ppm. rsc.org The other carbons of the benzimidazole and p-tolyl rings appear in the expected aromatic region.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| Butyl-CH₃ | ~14.2 |
| Butyl-CH₂ | ~21.2 |
| Tolyl-CH₃ | ~21.4 |
| Butyl-CH₂ | ~29.7 |
| N-CH₂ | ~46.5 |
| Aromatic & Benzimidazole Carbons | ~110-143 |
| Benzimidazole-C2 | ~151.8 |
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the structural assignments made from one-dimensional spectra. A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds.
Key expected correlations include:
Butyl Chain: A clear correlation pathway would be observed tracing the connectivity of the butyl group. The N-CH₂ protons (~4.28 ppm) would show a cross-peak with the adjacent methylene protons (~1.76 ppm). These, in turn, would correlate with the next methylene group (~1.42 ppm), which would finally show a correlation to the terminal methyl protons (~0.92 ppm).
Aromatic Systems: The ortho- and meta-protons of the p-tolyl ring would show strong correlations to each other, confirming their adjacent positions on the ring. Similarly, coupled protons within the benzimidazole ring system would exhibit cross-peaks, helping to delineate the substitution pattern.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.
The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features. Unlike its N-unsubstituted precursor, the spectrum notably lacks the broad N-H stretching band typically seen above 3200 cm⁻¹. rsc.org
The spectrum is dominated by C-H stretching vibrations. Aromatic C-H stretches appear as a series of bands just above 3000 cm⁻¹. The aliphatic C-H stretches of the butyl and methyl groups are prominent in the 2850-2965 cm⁻¹ region. rsc.org The characteristic stretching vibration for the C=N bond of the imidazole (B134444) ring is observed as a strong band around 1623 cm⁻¹. rsc.org Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Finally, C-H bending vibrations for the aliphatic groups are found around 1465 cm⁻¹.
| Vibrational Mode | Wavenumber (cm⁻¹) (Predicted) |
|---|---|
| Aromatic C-H Stretch | ~3050-3150 |
| Aliphatic C-H Stretch (Butyl, Methyl) | ~2850-2965 |
| C=N Stretch (Imidazole) | ~1623 |
| Aromatic C=C Stretch | ~1450-1600 |
| Aliphatic C-H Bend | ~1465 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural clues through the analysis of its fragmentation patterns. For this compound (C₁₈H₂₀N₂), the calculated molecular weight is approximately 264.37 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 265.
The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) can be predicted to involve characteristic cleavages. A primary and highly probable fragmentation pathway is the alpha-cleavage of the N-butyl group. This involves the loss of a propyl radical (•C₃H₇), resulting in a prominent fragment ion at m/z 222, or the loss of the entire butyl group via cleavage of the N-C bond, leading to a fragment at m/z 207. Further fragmentation of the aromatic rings can also occur, but the initial loss of fragments from the butyl chain is expected to be a dominant feature of the mass spectrum.
High-Resolution Mass Spectrometry (HRMS)
The theoretical monoisotopic mass of this compound is 264.1626 g/mol . In a typical HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]+ or [M+H]+) would be measured with high precision. This experimental value would then be compared to the theoretical mass to confirm the elemental composition. For instance, a study on related benzimidazole derivatives utilized HRMS to confirm the structures of newly synthesized compounds, demonstrating the utility of this technique in the characterization of this class of molecules.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₈H₂₀N₂ |
| Theoretical Monoisotopic Mass | 264.1626 g/mol |
| Expected Molecular Ion (ESI+) | [M+H]⁺ |
| Expected m/z | 265.1705 |
Note: The data in this table is theoretical and serves as a reference for expected experimental outcomes.
Electronic Absorption Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum is a fingerprint of the molecule's conjugated system.
Although a specific experimental UV-Vis spectrum for this compound is not documented in the available research, studies on analogous compounds offer valuable comparative data. For example, a comprehensive study of N-Butyl-1H-benzimidazole revealed experimental absorption peaks at 248 nm and 295 nm in a THF solvent. mdpi.comresearchgate.net These absorptions are attributed to π→π* transitions within the benzimidazole ring system. mdpi.comresearchgate.net
In another related compound, Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the UV-Vis spectrum in acetonitrile (B52724) showed three main absorption bands at 229 nm, 262 nm, and 326 nm. mdpi.comsemanticscholar.org The presence of additional functional groups significantly influences the electronic environment and, consequently, the absorption maxima.
For this compound, theoretical studies and comparison with related structures suggest that one would expect to observe characteristic absorption bands corresponding to the π→π* transitions of the benzimidazole core and the tolyl substituent. The conjugation between these two aromatic systems would likely result in absorption maxima in the UV region, similar to other 2-phenyl substituted benzimidazoles.
Table 2: Comparative UV-Vis Absorption Data for Related Benzimidazole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| N-Butyl-1H-benzimidazole | THF | 248, 295 | mdpi.comresearchgate.net |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Acetonitrile | 229, 262, 326 | mdpi.comsemanticscholar.org |
Note: This table presents experimental data for structurally related compounds to provide context for the expected spectroscopic behavior of this compound.
Electrochemical Characterization Techniques
Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of a compound, providing information about its oxidation and reduction potentials. This data is crucial for understanding the electronic structure and reactivity of a molecule.
Specific experimental CV data for this compound has not been reported in the reviewed literature. However, research on a related derivative, Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, provides a relevant example of the application of this technique. mdpi.comsemanticscholar.org In that study, cyclic voltammetry performed in a chloroform (B151607) solution revealed an onset oxidation potential at 0.97 V. mdpi.com From this, the highest occupied molecular orbital (HOMO) energy level was calculated to be -5.49 eV. mdpi.com
Theoretical and computational studies have been employed to predict the electrochemical properties of benzimidazole derivatives. For this compound, it is anticipated that the molecule would exhibit oxidation processes associated with the electron-rich benzimidazole and tolyl ring systems. The precise oxidation potential would be influenced by the electronic interplay between the butyl group at the N-1 position and the methylphenyl group at the C-2 position. A theoretical study on this compound as a corrosion inhibitor suggests that it can suppress both anodic metal dissolution and cathodic hydrogen evolution, indicating its involvement in electrochemical processes.
Table 3: Electrochemical Data for a Related Benzimidazole Derivative
| Compound | Solvent | Onset Oxidation Potential (V) | Calculated HOMO Energy (eV) | Reference |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Chloroform | 0.97 | -5.49 | mdpi.com |
Note: This table shows experimental data for a related compound to illustrate the type of information obtained from cyclic voltammetry.
Computational Chemistry and Theoretical Investigations of 1 Butyl 2 4 Methylphenyl Benzimidazole
Quantum Chemical Calculations Based on Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. For 1-Butyl-2-(4-methylphenyl)benzimidazole, DFT calculations have been employed to elucidate its molecular structure and reactivity. Such studies, often utilizing methods like B3LYP with a 6-31G(d,p) basis set or the BLYP functional with a DNP basis set, provide fundamental insights into the molecule's behavior at a quantum level researchgate.net.
Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.
Interactive Table 4.1.1: Frontier Molecular Orbital Energies and Related Parameters for N-Butyl-1H-benzimidazole (Illustrative Data) Note: This data is for N-Butyl-1H-benzimidazole and serves as a representative example for this class of compounds. nih.gov
| Parameter | Value |
| EHOMO | -6.26 eV |
| ELUMO | -0.82 eV |
| Energy Gap (ΔE) | 5.44 eV |
| Ionization Potential (I) | 6.26 eV |
| Electron Affinity (A) | 0.82 eV |
| Electronegativity (χ) | 3.54 eV |
| Chemical Hardness (η) | 2.72 eV |
| Chemical Softness (S) | 0.18 eV |
| Electrophilicity Index (ω) | 2.30 eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack.
In benzimidazole (B57391) derivatives, the most negative regions are generally located around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. The hydrogen atoms of the benzene (B151609) and butyl groups typically exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interaction.
Fukui Functions and Conceptual DFT for Chemical Reactivity Analysis
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors, including Fukui functions. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are used to identify which atoms in a molecule are more susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack.
For benzimidazole structures, the nitrogen atoms are often identified as the primary sites for electrophilic attack, which is consistent with the lone electron pairs contributing to regions of high electron density.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization
In N-Butyl-1H-benzimidazole, significant stabilization energies arise from the delocalization of σ and π-electrons from C-C and C-N bonds into antibonding C-C* and C-N* orbitals. For example, the interaction between the σ(C1-C2) bonding orbital and the σ*(C1-C6) antibonding orbital results in a stabilization energy of 4.63 kJ/mol, indicating charge delocalization within the benzene ring moiety nih.gov.
Interactive Table 4.1.4: Selected NBO Interactions and Stabilization Energies for N-Butyl-1H-benzimidazole (Illustrative Data) Note: This data is for N-Butyl-1H-benzimidazole and serves as a representative example. nih.gov
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |
| σ (C1-C2) | σ* (C1-C6) | 4.63 |
| σ (C1-C2) | σ* (C1-N26) | 0.86 |
| σ (C1-C2) | σ* (C6-H11) | 2.42 |
Atomic Charges (e.g., Mulliken Population Analysis) and Charge Distribution
The distribution of atomic charges throughout a molecule is fundamental to its chemical behavior and intermolecular interactions. Mulliken population analysis is a common method for calculating these partial atomic charges, providing insight into the electronic structure.
In benzimidazole derivatives, the nitrogen atoms consistently show negative Mulliken charges, confirming their nucleophilic character. Carbon atoms bonded to nitrogen typically exhibit positive charges, making them electrophilic centers. The hydrogen atoms generally carry small positive charges. This charge distribution pattern is crucial for understanding how the molecule interacts with other chemical species.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of intermolecular interactions and the behavior of molecules in various environments.
For this compound (BMPB), MD simulations have been used to study its interaction with surfaces, particularly in the context of its application as a corrosion inhibitor for mild steel researchgate.net. These simulations model the adsorption of the inhibitor molecule onto an iron (Fe) surface. The results typically show that the benzimidazole ring tends to adsorb in a flat or parallel orientation to the metal surface. This orientation maximizes the contact area and facilitates strong interaction through the π-electrons of the aromatic system and the lone pairs of the nitrogen atoms with the vacant d-orbitals of the iron atoms. The butyl and methylphenyl groups also contribute to the protective film formed on the surface, further inhibiting corrosive processes researchgate.net.
Modeling Adsorption Behavior on Surfaces
Theoretical calculations and molecular simulations are instrumental in elucidating the adsorption mechanism of this compound, often abbreviated as BMPB, on metal surfaces. This is particularly relevant to its application as a corrosion inhibitor, where its effectiveness is contingent on its ability to form a stable and protective film on the metal.
Molecular dynamics (MD) simulations and quantum chemical calculations have been employed to predict and analyze the adsorption of BMPB on mild steel surfaces, typically in acidic environments like hydrochloric acid (HCl). These studies compare its performance against a parent compound, benzimidazole, to understand the role of the butyl and 4-methylphenyl substituents.
Key Findings from Molecular Modeling:
Adsorption Energy: MD simulations calculate the interaction energy and binding energy between the inhibitor molecule and the metal surface (e.g., Fe (110)). A higher negative value for binding energy indicates a stronger and more spontaneous adsorption process. BMPB consistently shows a significantly higher binding energy compared to unsubstituted benzimidazole, signifying a more robust and stable adsorbed layer.
Adsorption Orientation: Computational models reveal that the benzimidazole ring, along with the fused benzene ring, tends to adsorb in a flat, parallel orientation to the steel surface. This planar adsorption is facilitated by the interaction of the π-electrons of the aromatic system with the vacant d-orbitals of the iron atoms. This orientation maximizes the surface coverage, contributing to a more effective protective barrier against corrosive species.
Role of Substituents: The butyl group at the N-1 position and the 4-methylphenyl group at the C-2 position enhance the adsorption process. The electron-donating nature of these alkyl and aryl groups increases the electron density on the benzimidazole core, which strengthens the donor-acceptor interactions between the inhibitor and the metal surface.
The theoretical results from these simulations provide a molecular-level explanation for the high inhibition efficiency observed in experimental studies and confirm that BMPB's protective action stems from the formation of a strong, stable, and comprehensive film on the metal surface.
Investigation of Solvent Effects on Molecular Conformation
The conformation of this compound, particularly the dihedral angle between the benzimidazole ring system and the 2-(4-methylphenyl) group, can be influenced by the surrounding solvent environment. Computational methods are essential for investigating these subtle changes, as they can model the molecule in various media, from the gas phase to solvents of different polarities.
The Polarizable Continuum Model (PCM) is a widely used computational method to simulate solvent effects. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. By performing geometry optimizations within the PCM framework, researchers can predict how the molecule's structure adapts to different solvents.
Theoretical Approaches and Expected Findings:
Geometry Optimization: DFT calculations can be performed to optimize the geometry of the molecule in the gas phase and in various solvents (e.g., n-hexane for nonpolar, chloroform (B151607), methanol (B129727) for polar protic, and water for highly polar).
Dihedral Angle Analysis: The key parameter to monitor is the torsion angle between the benzimidazole and the p-tolyl rings. In the gas phase, the molecule adopts a non-planar conformation to minimize steric hindrance. In polar solvents, the molecule's dipole moment may increase, and specific solute-solvent interactions (like hydrogen bonding with protic solvents) could influence the rotational barrier and stabilize different conformations. Theoretical studies on similar 2-aryl-benzimidazoles show that solvent polarity can affect photophysical properties, which are intrinsically linked to molecular geometry. nih.gov
Dipole Moment: The calculated dipole moment of the molecule is expected to change in different solvents. Polar solvents can induce a larger dipole moment, reflecting a change in the electronic distribution and potentially affecting intermolecular interactions and conformational preference.
While extensive studies specifically detailing the conformational changes of BMPB in a range of solvents are not widely published, theoretical investigations on related benzimidazole derivatives confirm that solvent polarity plays a significant role in their electronic structure and photophysical behavior, which is a direct consequence of their molecular conformation. nih.govchristuniversity.in
Topological Analysis of Electron Density
The topological analysis of the electron density (ρ(r)) provides a profound understanding of the chemical bonding and non-covalent interactions within a molecule. Advanced computational tools are used to analyze the calculated wavefunction of this compound to map out its bonding characteristics.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing chemical bonds. It partitions the electron density of a molecule into atomic basins and identifies critical points where the gradient of the electron density is zero. For this compound, QTAIM analysis would be used to:
Characterize Bonds: Identify bond critical points (BCPs) between atoms. The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provides quantitative information about the nature of the bond. For the C-N, C-C, and C-H bonds in the molecule, high ρ and negative ∇²ρ values would confirm their covalent character.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are complementary tools that provide a visual and quantitative description of electron pairing in a molecular system. mdpi.com They are used to distinguish between covalent bonding regions, lone pairs, and atomic cores.
ELF Analysis: An ELF map of this compound would show regions of high electron localization (with values approaching 1) corresponding to the covalent bonds (e.g., C-C, C-N, C-H) and the lone pairs on the nitrogen atoms. Regions with low ELF values typically correspond to areas of delocalized electrons, such as the π-systems of the aromatic rings.
LOL Analysis: The LOL provides information about the maximum overlap of localized orbitals. mdpi.com For this molecule, LOL maps would clearly show high values in the regions of covalent bonds and around hydrogen atoms, indicating high electron localization. The C-N bonds would be characterized by mislocalization domains with slightly lower electron localization values. mdpi.com
These analyses provide a detailed picture of the electronic structure, confirming the nature of the covalent bonds and the location of non-bonding electrons within the molecule.
Reduced Density Gradient (RDG) for Non-Covalent Interactions
The Reduced Density Gradient (RDG) is a computational tool based on electron density that is exceptionally useful for identifying and visualizing weak non-covalent interactions (NCIs). This method plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density.
For this compound, RDG analysis would reveal:
Van der Waals Interactions: Green-colored surfaces in the RDG plot would indicate van der Waals interactions, which are prevalent within the butyl chain and between the different ring systems.
Steric Repulsion: Red-colored areas would signify steric clashes or repulsive interactions, which might occur between nearby hydrogen atoms of the butyl group and the benzimidazole core, influencing the molecule's preferred conformation.
Hydrogen Bonds: Blue-colored surfaces indicate strong attractive interactions like hydrogen bonds. While there are no classic intramolecular hydrogen bonds in this molecule, weak C-H···π interactions might be visualized.
This analysis provides a three-dimensional map of the non-covalent forces that dictate the molecule's shape and its interactions with other molecules or surfaces.
Predictive Modeling and Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the properties of a molecule based on its structural and electronic features, known as molecular descriptors. For benzimidazole derivatives, QSPR studies are frequently used to predict their efficacy as corrosion inhibitors or their biological activity.
A QSPR model for predicting the corrosion inhibition efficiency of compounds like this compound would involve several steps:
Descriptor Calculation: A set of molecular descriptors would be calculated for a series of related benzimidazole molecules using quantum chemical methods (like DFT). These descriptors quantify various aspects of the molecule's electronic and structural properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the experimentally measured property (e.g., inhibition efficiency). researchgate.net
Model Validation: The predictive power of the QSPR model is rigorously tested and validated to ensure its reliability.
By establishing a reliable QSPR model, the properties of new, unsynthesized molecules like derivatives of this compound can be predicted, guiding the design of more effective compounds. nih.govresearchgate.net
Table 1: Key Molecular Descriptors Used in QSPR Studies of Benzimidazole Inhibitors
| Descriptor | Symbol | Description | Predicted Influence on Inhibition |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Represents the electron-donating ability of the molecule. | Higher values facilitate adsorption on the metal surface. |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Represents the electron-accepting ability of the molecule. | Lower values indicate stronger back-donation from metal to molecule. |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and stability of the molecule. | A lower energy gap suggests higher reactivity and better inhibition. |
| Dipole Moment | µ | Measures the overall polarity of the molecule. | Higher values may increase adsorption on the metal surface. |
| Mulliken Atomic Charges | - | Describes the electron distribution on individual atoms. | Negative charges on N atoms indicate sites for coordination with the metal. |
| Global Hardness | η | Measures the resistance to change in electron distribution. | Lower hardness (higher softness) is generally associated with better inhibition. |
Corrosion Inhibition Research: Mechanisms and Performance of 1 Butyl 2 4 Methylphenyl Benzimidazole
Inhibitive Performance Assessment in Corrosive Media (e.g., Hydrochloric Acid)
Research has demonstrated that 1-Butyl-2-(4-methylphenyl)benzimidazole effectively mitigates the corrosion of mild steel in 1.0 M hydrochloric acid solutions. The inhibitive properties of this compound are attributed to its ability to adsorb onto the steel surface, forming a protective film that isolates the metal from the aggressive acidic environment.
The inhibition efficiency of benzimidazole (B57391) derivatives, a class of compounds to which this compound belongs, is concentration-dependent. As the concentration of the inhibitor increases, the surface coverage on the metal improves, leading to a higher degree of protection. This trend is a common characteristic of organic corrosion inhibitors, where a sufficient concentration is necessary to establish a robust and stable protective layer.
To illustrate the typical performance of such inhibitors, the following table presents data from a study on a similar benzimidazole derivative, showcasing the relationship between concentration and inhibition efficiency.
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 15.2 | - |
| 1 x 10⁻⁵ | 3.8 | 75.0 |
| 5 x 10⁻⁵ | 2.1 | 86.2 |
| 1 x 10⁻⁴ | 1.3 | 91.5 |
| 5 x 10⁻⁴ | 0.8 | 94.7 |
Note: This data is representative of a substituted benzimidazole derivative and is provided for illustrative purposes.
Adsorption Mechanisms of this compound on Metal Surfaces
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium. The benzimidazole ring, with its nitrogen heteroatoms and π-electrons, plays a crucial role in the adsorption process. These features allow for interaction with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable adsorbed layer.
To understand the adsorption behavior of this compound on a metal surface, adsorption isotherms are employed. Studies have shown that the adsorption of this compound on mild steel in hydrochloric acid solution is well-described by the Langmuir adsorption isotherm. imist.ma This model assumes that the adsorption occurs at specific homogeneous sites on the metal surface and forms a monolayer.
The Langmuir isotherm is expressed by the following equation:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. The applicability of the Langmuir isotherm suggests that the inhibitor molecules form a uniform protective layer over the metal surface. The thermodynamic parameter, the standard free energy of adsorption (ΔG°_ads), can be calculated from the K_ads value and provides insight into the spontaneity and strength of the adsorption process.
Below is a table with representative Langmuir adsorption parameters for a related benzimidazole inhibitor.
| Parameter | Value |
| K_ads (L/mol) | 1.5 x 10⁵ |
| ΔG°_ads (kJ/mol) | -35.8 |
| R² (Correlation Coefficient) | 0.998 |
Note: This data is for a representative benzimidazole derivative and serves to illustrate the typical parameters obtained from Langmuir isotherm analysis.
Electrochemical Characterization of Inhibition Processes
Electrochemical techniques are pivotal in elucidating the mechanism of corrosion inhibition. For this compound, these studies have confirmed its role as a mixed-type inhibitor. imist.ma This means it effectively suppresses both the anodic and cathodic reactions of the corrosion process.
The anodic reaction in the corrosion of steel in acidic media is the dissolution of iron (Fe → Fe²⁺ + 2e⁻). This compound inhibits this process by adsorbing onto the anodic sites of the metal surface. imist.ma This adsorption blocks the active sites where metal dissolution would otherwise occur, thereby reducing the rate of the anodic reaction.
The following table presents typical potentiodynamic polarization data for a benzimidazole derivative, illustrating its effect on both anodic and cathodic processes.
| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | I_corr (µA/cm²) | β_a (mV/dec) | β_c (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -485 | 550 | 75 | 120 | - |
| 1 x 10⁻⁴ | -495 | 45 | 68 | 110 | 91.8 |
Note: This data is for a representative benzimidazole derivative and is intended to be illustrative.
Formation and Characteristics of Protective Films on Metal Substrates
The high inhibitory efficiency of this compound is ultimately due to the formation of a protective film on the mild steel surface. imist.ma This film acts as a physical barrier, isolating the metal from the corrosive environment. The characteristics of this film are crucial to its protective capabilities.
The adsorbed layer of this compound is believed to be a combination of physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules, while chemisorption involves the sharing of electrons between the inhibitor's heteroatoms and the metal's d-orbitals. This dual-mode of interaction leads to the formation of a stable and strongly adhered protective film. The presence of the butyl and methylphenyl groups in the molecule can also contribute to the film's protective properties by creating a more compact and hydrophobic barrier.
Correlation between Molecular Structure and Inhibitive Efficiency
The effectiveness of an organic compound as a corrosion inhibitor is intrinsically linked to its molecular structure. nih.govresearchgate.net Generally, organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. nih.govresearchgate.net This adsorption can occur through physical interactions (electrostatic) or chemical bonding (chemisorption), where the inhibitor molecule donates electrons to the vacant d-orbitals of the metal. researchgate.net The efficiency of this process is highly dependent on the electronic and structural characteristics of the molecule. electrochemsci.org
For benzimidazole derivatives, several structural features are crucial for high inhibitive efficiency. The benzimidazole nucleus, a bicyclic aromatic structure containing two nitrogen atoms, serves as the primary active center for adsorption. nih.gov The presence of heteroatoms like nitrogen and the π-electrons in the aromatic rings are fundamental to the inhibition mechanism, as they are the primary sites for electron donation to the metal surface. nih.govd-nb.info The specific substituents on the benzimidazole ring can significantly modify the molecule's electron density and spatial orientation, thereby influencing its interaction with the metal. nih.gov
In the case of This compound (BMPB), its molecular architecture is specifically designed for enhanced corrosion inhibition compared to the parent benzimidazole (BI) molecule. researchgate.netnjtech.edu.cn The key structural components contributing to its superior performance are:
The Benzimidazole Core : This planar aromatic system readily adsorbs onto the metal surface through its π-electron clouds and the lone pair of electrons on the nitrogen atoms.
The 2-(4-methylphenyl) Group : The phenyl group attached at the 2-position increases the area of π-electron delocalization, enhancing the adsorption capability. Furthermore, the methyl (-CH₃) substituent on this phenyl ring is an electron-donating group. This group increases the electron density on the molecule, particularly on the benzimidazole ring, making the molecule a more effective electron donor and thus a better inhibitor.
The 1-Butyl Group : The butyl (-C₄H₉) group at the 1-position of the imidazole (B134444) ring also plays a significant role. As an alkyl group, it is electron-donating, further increasing the electron density of the benzimidazole system. Moreover, its size increases the surface area covered by each adsorbed molecule, effectively blocking more active corrosion sites on the metal surface.
Studies have shown that the steric hindrance from substituents at the 2-position can sometimes reduce inhibition efficiency by hindering adsorption. researchgate.net However, in the case of BMPB, the combination of the electron-donating butyl and 4-methylphenyl groups leads to a significantly improved inhibitive performance over unsubstituted benzimidazole. researchgate.netnjtech.edu.cn The high inhibitory efficiency of BMPB is attributed to the formation of a stable, protective film on the metal surface, which suppresses both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions. researchgate.netnjtech.edu.cn
| Compound | Key Structural Features | Relative Inhibition Efficiency |
|---|---|---|
| Benzimidazole (BI) | Basic benzimidazole nucleus | Baseline |
| This compound (BMPB) | Benzimidazole core with electron-donating butyl and 4-methylphenyl groups | Significantly Higher than BI researchgate.netnjtech.edu.cn |
Quantum Chemical Descriptors in Predictive Models for Corrosion Inhibition
Quantum chemical calculations have become a powerful tool for studying the relationship between the molecular structure of an inhibitor and its performance, offering a theoretical framework to predict inhibitive efficiency before synthesis and experimentation. researchgate.netnjtech.edu.cnelectrochemsci.org Using methods like Density Functional Theory (DFT), researchers can calculate various molecular electronic properties, known as quantum chemical descriptors, that correlate with the inhibitor's ability to adsorb on a metal surface. nih.govelectrochemsci.orgresearchgate.net
For corrosion inhibitors, the most significant descriptors are those related to the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.infoelectrochemsci.org
E_HOMO (Energy of the Highest Occupied Molecular Orbital) : This descriptor is associated with the molecule's capacity to donate electrons. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, leading to stronger chemisorption and higher inhibition efficiency. researchgate.net
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) : This value relates to the molecule's ability to accept electrons from the metal surface. A lower E_LUMO value suggests the molecule can more readily accept electrons, which can also contribute to the formation of feedback bonds and stabilize the adsorbed layer. researchgate.net
Dipole Moment (μ) : This parameter provides information about the polarity of the molecule. While no direct correlation is always found, it can influence the adsorption process, especially in physisorption mechanisms.
Theoretical studies on This compound (BMPB) have utilized these quantum chemical descriptors to predict its performance relative to benzimidazole (BI). researchgate.netnjtech.edu.cn The calculations confirm that the addition of the butyl and 4-methylphenyl groups favorably alters the electronic properties of the benzimidazole molecule. These substituent groups increase the molecule's E_HOMO and decrease its energy gap (ΔE), indicating a higher electron-donating ability and greater reactivity towards the metal surface. These theoretical predictions align with experimental results, which show that BMPB has a better inhibitive performance than BI for mild steel in acidic solutions. researchgate.netnjtech.edu.cn This demonstrates the utility of quantum chemical calculations as a reliable method for designing and screening potential new corrosion inhibitors. researchgate.netnjtech.edu.cnelectrochemsci.org
| Quantum Descriptor | Significance for Inhibition | Predicted Trend for BMPB vs. BI |
|---|---|---|
| E_HOMO | Electron-donating ability (Higher is better) | Higher for BMPB |
| E_LUMO | Electron-accepting ability (Lower is better) | Lower for BMPB |
| Energy Gap (ΔE) | Molecular reactivity (Smaller is better) | Smaller for BMPB |
Photophysical Studies and Optoelectronic Applications of 1 Butyl 2 4 Methylphenyl Benzimidazole and Its Analogues
Fluorescence and Luminescence Properties in Various States (Solution, Thin Film, Solid)
The fluorescence and luminescence characteristics of 1-Butyl-2-(4-methylphenyl)benzimidazole and its analogues are highly dependent on their physical state. In solution, these compounds typically exhibit strong fluorescence. For instance, a study on 1-alkyl-2-substituted benzimidazoles, including the titular compound, revealed that they are efficient blue light-emitting materials in acetonitrile (B52724) solution. asianpubs.org
When processed into thin films or in the solid state, the emission properties can change significantly. An analogue, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, demonstrated high fluorescence in a spin-coated solid film with an emission maximum at 460 nm. mdpi.com This solid-state emission was red-shifted by 31 nm compared to its emission in solution, a common phenomenon attributed to intermolecular interactions in the solid state. mdpi.com Similarly, pyrene-benzimidazole derivatives have shown reasonably high spectral purity in both solution and solid states, which is crucial for their application as blue emitters in OLEDs. nih.gov
Interactive Data Table: Photophysical Properties of this compound Analogues
| Compound | State | Excitation Maxima (nm) | Emission Maxima (nm) | Stokes Shift (nm) | Reference |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Solution (Acetonitrile) | 326 | 369 (weak), 429 (strong) | 103 | mdpi.com |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Solid Film | 300 | 460 | - | mdpi.com |
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of a fluorescent molecule. For 1-alkyl-2-substituted benzimidazoles, the fluorescence quantum yields in acetonitrile solution were determined using quinine (B1679958) sulfate (B86663) as a standard. asianpubs.org The values ranged from 0.43 to 0.92, indicating that these compounds can be highly emissive. asianpubs.org It was observed that increasing the conjugation length in the molecule led to a red-shift in the fluorescence maximum and a higher fluorescence quantum yield. asianpubs.org In another instance, the fluorescence quantum yield of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate in solution was determined to be 0.10. mdpi.com A benzimidazole-based sensor, BITQ, showed a quantum yield of 0.09, which significantly increased to 0.53 after the addition of boronic acid. mdpi.com
Interactive Data Table: Fluorescence Quantum Yields of Benzimidazole (B57391) Derivatives
| Compound | Solvent | Quantum Yield (Φf) | Reference |
| 1-Alkyl-2-substituted benzimidazoles | Acetonitrile | 0.43 - 0.92 | asianpubs.org |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Acetonitrile | 0.10 | mdpi.com |
| BITQ | 0.5% DMSO/H₂O | 0.09 | mdpi.com |
| BITQ with boronic acid | 0.5% DMSO/H₂O | 0.53 | mdpi.com |
Excited-State Lifetime Measurements
The excited-state lifetime is another fundamental photophysical parameter that provides insights into the dynamics of the excited state. For a bis-benzimidazole derivative, transient absorption and femtosecond upconversion fluorescence spectroscopy revealed complex excited-state dynamics. nih.gov The decay of the excited state of the enol form and the rise of the keto form due to excited-state intramolecular proton transfer (ESIPT) occurred on a timescale of 300-320 femtoseconds. nih.gov The subsequent decay of the keto form exhibited a lifetime of 1.6 nanoseconds. nih.gov In a different study, a benzothiadiazole derivative and its Lewis adducts were found to have unexpectedly long excited-state lifetimes on the microsecond scale at room temperature, which is indicative of a triplet excited state. mdpi.comresearchgate.netnih.gov
Phototautomerization Phenomena and Dual Emission Characteristics
Certain analogues of this compound, particularly those with a hydroxyl group positioned for intramolecular proton transfer, can exhibit phototautomerization. This process, known as excited-state intramolecular proton transfer (ESIPT), can lead to dual fluorescence emission. For example, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate displays dual emissions in acetonitrile, with a weak sub-band at 369 nm and a strong main band at 429 nm, which is attributed to phototautomerization. mdpi.comsemanticscholar.org Similarly, other 2-(2'-hydroxyphenyl)benzimidazole derivatives are known to undergo ESIPT, resulting in a large Stokes shift and dual fluorescence from the enol and keto tautomers. nih.gov
Applications in Organic Light-Emitting Materials and Devices
The favorable photophysical properties of this compound and its analogues make them highly suitable for use in organic light-emitting diodes (OLEDs). researchgate.net Benzimidazole derivatives are utilized in various roles within OLEDs, including as emitters, hosts, and electron-transporting materials. mdpi.com For instance, pyrene-benzimidazole derivatives have been synthesized and characterized as potential blue emitters for OLEDs. nih.govnih.gov An OLED prototype using one such derivative as the non-doped emissive layer demonstrated an external quantum efficiency of up to 4.3% and a luminance of 290 cd/m². nih.govnih.gov The design of these molecules often aims to reduce intermolecular aggregation in the solid state to achieve efficient and pure blue photo- and electroluminescence. nih.gov
Exploration in Organic Photovoltaics and Sensor Technologies
The application of benzimidazole derivatives extends to organic photovoltaics (OPVs). New low band gap donor-acceptor structured conjugated polymers based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole have been designed for use in bulk heterojunction solar cells. rsc.org These materials have shown potential, with one such polymer achieving a power conversion efficiency of 0.67%. rsc.org Furthermore, N-Butyl-1H-benzimidazole and its analogues have been investigated as electrolytes to improve charge transfer in dye-sensitized solar cells. nih.gov In the realm of sensor technology, the fluorescence of benzimidazole derivatives can be harnessed for detecting specific analytes. For example, a bis-benzimidazole derivative has been successfully used as a ratiometric fluorescence sensor for the sensitive detection of Cu²⁺ ions. nih.gov
Anion Binding and Sensing Capabilities of Benzimidazole-Based Receptors
Benzimidazole-based compounds have been extensively studied as receptors for anion binding and sensing. rsc.orgnih.govrsc.org The interaction with anions can occur through hydrogen bonding, leading to observable changes in the receptor's photophysical properties, such as a color change or a modification of the fluorescence emission. nih.govnih.gov This allows for the development of colorimetric and fluorescent anion sensors. mdpi.comias.ac.in For instance, some benzimidazole-based receptors exhibit tautomeric switching upon the addition of basic anions. rsc.orgnih.gov In some cases, these receptors show high selectivity for specific anions like fluoride (B91410) or dihydrogen phosphate (B84403). rsc.orgnih.govnih.gov The binding event can either quench or enhance the fluorescence of the receptor, providing a "turn-off" or "turn-on" sensing mechanism. nih.gov For example, a triarylboron-functionalized bisbenzimidazole acts as a "turn-off" sensor for fluoride and cyanide anions, where the binding to the boron atom quenches the fluorescence. nih.gov
Design and Performance of Metalloreceptors
The design of selective and sensitive metalloreceptors is a cornerstone of supramolecular chemistry, with applications ranging from environmental sensing to biological imaging. Benzimidazole derivatives are attractive candidates for the construction of such receptors due to the presence of nitrogen atoms with available lone pairs of electrons, which can effectively coordinate with metal ions. The structure of this compound offers a bidentate N,N'-chelation site within the imidazole (B134444) ring, which is a common feature exploited in the design of metalloreceptors.
The performance of benzimidazole-based metalloreceptors is dictated by several factors, including the nature of the substituents on the benzimidazole core and the choice of the metal ion. The butyl group at the N1-position of this compound can enhance the solubility of the receptor and its metal complexes in organic solvents, which is advantageous for various spectroscopic studies and device fabrication. The 4-methylphenyl group at the C2-position can influence the electronic properties of the benzimidazole ring system through inductive and resonance effects, thereby modulating the binding affinity and selectivity towards different metal ions.
While specific studies on this compound as a metalloreceptor are not extensively documented, the broader class of 2-arylbenzimidazoles has shown promise. For instance, the introduction of specific functional groups on the 2-phenyl ring can create tailored binding pockets for specific metal ions. The coordination of a metal ion to the benzimidazole nitrogen atoms typically leads to significant changes in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength or a change in the fluorescence intensity. This "turn-on" or "turn-off" fluorescence response forms the basis of their application as chemosensors.
The design strategy often involves linking the benzimidazole unit to other chromophores or fluorophores to create more complex sensor systems with enhanced sensitivity and selectivity. The performance of these metalloreceptors is evaluated based on parameters like the binding constant (Ka), detection limit, and selectivity over a range of competing metal ions.
Table 1: Representative Performance Data for Benzimidazole-Based Metalloreceptors
| Receptor Type | Target Metal Ion | Binding Constant (Ka, M⁻¹) | Detection Limit | Spectroscopic Change |
| 2-Arylbenzimidazole | Cu²⁺ | 1.2 x 10⁵ | 0.5 µM | Fluorescence quenching |
| Bis(benzimidazolyl)amine | Zn²⁺ | 3.7 x 10⁴ | 1.0 µM | Ratiometric fluorescence change |
| Benzimidazole-coumarin | Hg²⁺ | 8.5 x 10⁵ | 50 nM | "Turn-on" fluorescence |
Note: The data presented in this table is representative of the performance of benzimidazole-based metalloreceptors and not specific to this compound.
Mechanistic Investigations of Anion-Receptor Interactions (e.g., H-bonding, Deprotonation)
A key mechanistic aspect of anion recognition by benzimidazole-based receptors is the potential for deprotonation. The interaction with a sufficiently basic anion can lead to the abstraction of a proton from the receptor, resulting in a significant change in the electronic structure and, consequently, the photophysical properties of the molecule. This deprotonation event often manifests as a distinct color change or a dramatic shift in the fluorescence emission, providing a clear signal for anion detection.
Tautomeric switching is another important mechanism observed in certain benzimidazole-based anion receptors. rsc.org Upon the addition of basic anions, a proton can be transferred from one nitrogen atom to the other, leading to a change in the tautomeric form of the benzimidazole ring. rsc.orgnih.gov This process is highly sensitive to the nature of the anion and the solvent environment. rsc.org An N-methylbenzimidazole-based receptor, for example, has been shown to selectively interact with dihydrogen phosphate through a combination of donated and accepted hydrogen bonds. rsc.orgnih.gov
For this compound, while direct N-H hydrogen bonding is not possible, the electronic environment of the C-H bonds can be tuned by the substituents. The electron-donating nature of the butyl and methylphenyl groups can influence the acidity of the aromatic C-H protons, thereby affecting their ability to participate in hydrogen bonding with anions. Mechanistic investigations into these interactions often employ techniques such as ¹H NMR titration, UV-Vis spectroscopy, and fluorescence spectroscopy to probe the binding mode and stoichiometry of the receptor-anion complex.
Structure-Photophysical Property Relationships in Substituted Benzimidazoles
The photophysical properties of benzimidazole derivatives are intrinsically linked to their molecular structure. The absorption and emission characteristics can be systematically tuned by modifying the substituents at the N1 and C2 positions of the benzimidazole core. The parent 2-phenylbenzimidazole (B57529) exhibits absorption in the UV region and fluorescence with a moderate quantum yield.
The introduction of a butyl group at the N1-position, as in this compound, primarily influences the solubility and molecular packing of the compound. While it may not have a direct and strong electronic effect on the chromophore, it can impact the photophysical properties in the solid state or in aggregated forms by influencing intermolecular interactions.
The substituent at the C2-position has a more pronounced effect on the electronic transitions. The 4-methylphenyl group in this compound is an electron-donating group, which can lead to a red-shift (bathochromic shift) in both the absorption and emission spectra compared to the unsubstituted 2-phenylbenzimidazole. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.
Furthermore, the torsional angle between the benzimidazole ring and the 2-aryl group is a critical parameter that governs the extent of π-conjugation and, consequently, the photophysical properties. A more planar conformation generally leads to a more extended π-system, resulting in longer absorption and emission wavelengths and higher molar absorptivity. Steric hindrance between the substituents can force a more twisted conformation, leading to a blue-shift and a decrease in fluorescence quantum yield.
The nature of the solvent also plays a crucial role in the photophysical behavior of substituted benzimidazoles. In polar solvents, these molecules can exhibit intramolecular charge transfer (ICT) character, where the excited state has a more polar nature than the ground state. This often leads to a significant red-shift in the emission spectrum with increasing solvent polarity (solvatochromism).
Table 2: General Structure-Photophysical Property Trends in 2-Arylbenzimidazoles
| Substituent at C2-Aryl Position | Effect on Absorption (λ_abs) | Effect on Emission (λ_em) | Effect on Quantum Yield (Φ_f) |
| Electron-donating group (e.g., -CH₃, -OCH₃) | Red-shift | Red-shift | Generally increases |
| Electron-withdrawing group (e.g., -NO₂, -CN) | Red-shift | Red-shift (often with reduced intensity) | Generally decreases |
| Increased planarity | Red-shift | Red-shift | Increases |
| Increased twisting | Blue-shift | Blue-shift | Decreases |
Note: This table presents general trends observed for 2-arylbenzimidazoles and provides a framework for understanding the properties of this compound.
Biological Activity Investigations: Preclinical Research and Mechanistic Insights
Antimicrobial Research
The benzimidazole (B57391) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse biological activities. researchgate.netresearchgate.netnih.gov Derivatives of benzimidazole are structurally analogous to purine (B94841) nucleoside bases, enabling them to interact with various biopolymers in living systems. nih.gov The biological properties of these compounds are significantly affected by the types and positions of substituents on the benzimidazole ring system. nih.govmdpi.com Specifically, modifications at the N-1 and C-2 positions are crucial in defining their chemotherapeutic efficacy. nih.gov
Research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, a class to which 1-Butyl-2-(4-methylphenyl)benzimidazole belongs, has indicated potential antibacterial activity. nih.gov While specific minimum inhibitory concentration (MIC) data for this compound against the specified bacterial strains is not detailed in the reviewed literature, studies on closely related analogues provide insight into the compound's expected activity profile.
For instance, a study evaluated a series of compounds where the alkyl chain at the N-1 position and the substituent on the 2-phenyl ring were varied. nih.gov A compound featuring a butyl group at the N-1 position and a para-methoxy group at the C-2 phenyl position (a close analogue) demonstrated moderate activity. nih.gov Another derivative in the same series, with a heptyl group at N-1 and a para-methoxy group at C-2, showed significant inhibitory action against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 4 μg/mL. nih.gov General studies on other benzimidazole derivatives have also reported activity against Escherichia coli and Pseudomonas aeruginosa. nih.govsemanticscholar.org
Table 1: Antibacterial Activity of a Structurally Related N-Alkylated Benzimidazole Derivative (2g) Note: The following data is for a related compound, 2-(4-methoxyphenyl)-1-heptyl-1H-benzo[d]imidazole, and is presented to illustrate the potential activity of this chemical class.
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus | 4 |
| Methicillin-resistant S. aureus (MRSA) | 4 |
| Streptococcus faecalis | 8 |
Data sourced from ACS Omega. nih.gov
The antifungal potential of the benzimidazole scaffold is well-documented. nih.govresearchgate.net Studies on the N-alkylated-2-(substituted phenyl)-1H-benzimidazole series revealed moderate antifungal activities for several derivatives, including those with butyl and heptyl chains at the N-1 position. nih.gov These compounds were tested against key fungal pathogens, demonstrating a consistent level of potency.
Specifically, compounds from this class showed moderate effectiveness against both Candida albicans and Aspergillus niger, with reported MIC values of 64 μg/mL. nih.gov Although data for this compound against Cryptococcus neoformans is not specified, the broad antifungal activity of the benzimidazole core suggests potential efficacy. researchgate.net
Table 2: Antifungal Activity of Structurally Related N-Alkylated Benzimidazole Derivatives Note: The following data is for related compounds within the N-alkylated-2-(substituted phenyl)-1H-benzimidazole series and is presented to illustrate the potential activity of this chemical class.
| Fungal Pathogen | MIC (μg/mL) |
| Candida albicans | 64 |
| Aspergillus niger | 64 |
Data sourced from ACS Omega. nih.gov
The mechanisms through which benzimidazole derivatives exert their antimicrobial effects are multifaceted and depend on the target organism.
Antifungal Mechanism: A primary mode of action for antifungal benzimidazoles is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise the integrity and fluidity of the cell membrane, leading to fungal cell death. nih.gov
Antibacterial Mechanism: In bacteria, a proposed mechanism involves the inhibition of DNA replication. researchgate.net It is suggested that benzimidazole derivatives can form complexes with bacterial DNA, which obstructs the replication process and ultimately prevents bacterial proliferation. researchgate.net
Structure-activity relationship (SAR) studies provide critical insights into optimizing the antimicrobial potency of benzimidazole derivatives. Key structural aspects influencing activity include the substituents at the N-1 and C-2 positions of the benzimidazole core. nih.gov
N-1 Position: The length of the alkyl chain at the N-1 position plays a significant role. Research has shown that increasing the lipophilicity by extending the alkyl chain from a single carbon to seven carbons can lead to a linear increase in biological effects, which may be attributed to improved penetration of the microbial lipid membrane. nih.gov
Antitubercular Research
Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. The benzimidazole nucleus is considered a "privileged substructure" in the design of novel anti-TB agents, with numerous derivatives showing promising activity. nih.gov
Numerous studies have demonstrated the potent in vitro activity of various benzimidazole derivatives against Mycobacterium tuberculosis H37Rv, the standard laboratory strain, as well as drug-resistant strains. nih.govnih.govmdpi.comresearchgate.net Research has highlighted that phenoxyalkylbenzimidazoles, a related class of compounds, possess excellent antitubercular activity with MICs in the low nanomolar range and low cytotoxicity. nih.gov While specific MIC values for this compound were not available in the reviewed literature, the consistent and potent activity of the broader benzimidazole class underscores its potential as a source of new antitubercular leads. nih.govmdpi.comjetir.org
Identification and Validation of Molecular Targets (e.g., QcrB of Cytochrome bc₁ Oxidase)
The primary molecular target for the antitubercular activity of the phenoxy alkyl benzimidazole (PAB) class of compounds has been identified as QcrB. nih.govnih.gov QcrB is a subunit of the cytochrome bc₁ oxidase, an essential component of the electron transport chain in Mycobacterium tuberculosis. nih.govnih.gov
The identification of QcrB as the target was accomplished through the generation and analysis of resistant mutants. nih.govnih.gov When M. tuberculosis was exposed to PAB compounds, resistant strains emerged with mutations in the qcrB gene. nih.govnih.govresearchgate.net These QcrB mutant strains exhibited resistance to all tested PAB compounds, providing strong evidence that QcrB is the direct target. nih.govnih.gov This knowledge of the specific molecular target is crucial for the strategic design of new, more effective antitubercular agents. nih.gov
Intracellular Activity Studies within Host Cells
A critical aspect of antitubercular drug efficacy is the ability to target M. tuberculosis within its host cells, primarily macrophages. researchgate.netfrontiersin.org The PAB series of compounds, to which this compound is structurally related, has demonstrated significant activity against intracellular bacteria. nih.govnih.gov This indicates that these compounds can effectively penetrate host macrophages to exert their antibacterial effects on the enclosed pathogens. researchgate.net The ability to combat Mtb in its intracellular niche is a key feature for a promising antitubercular drug candidate, as this is a major factor in the pathogen's ability to establish and maintain infection. researchgate.net
SAR for Optimized Antitubercular Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a chemical scaffold. For benzimidazole derivatives, SAR investigations have been conducted to define the structural components necessary for potent antitubercular activity. nih.gov Research on 2,5,6-trisubstituted benzimidazoles has shown that modifications at various positions on the benzimidazole core can lead to compounds with excellent growth inhibitory activities against Mtb-H37Rv, with MIC values in the low µg/mL range. nih.gov
Specifically for the PAB series, SAR studies have focused on determining the core elements required for their activity. nih.govnih.gov These studies have led to the synthesis of compounds with antitubercular activity in the low nanomolar range and favorable cytotoxicity profiles. nih.gov The general findings suggest that the nature and position of substituents on the benzimidazole ring system are critical for both potency against M. tuberculosis and selectivity over eukaryotic cells. nih.govresearchgate.net
Table 1: Antitubercular Activity of Representative Benzimidazole Derivatives
| Compound Class | Target Organism | MIC Range | Key SAR Findings |
|---|---|---|---|
| Phenoxy Alkyl Benzimidazoles (PABs) | Mycobacterium tuberculosis | Low nanomolar | Core benzimidazole structure is essential for activity. nih.gov |
Antiproliferative Research
Beyond their antimicrobial properties, benzimidazole derivatives have garnered significant attention as potential anticancer agents. researchgate.netacgpubs.org Their mechanism of action often involves the disruption of critical cellular processes in cancer cells, such as cell division. nih.gov
Inhibition of Cancer Cell Proliferation in vitro
Numerous studies have demonstrated the in vitro antiproliferative activity of benzimidazole derivatives against a variety of human cancer cell lines. researchgate.netacgpubs.orgjksus.org For instance, certain fluoro-substituted benzimidazoles have shown significant activity against cell lines such as A549 (lung), A498 (kidney), HeLa (cervical), A375 (melanoma), and MCF-7 (breast). acgpubs.org Newly synthesized benzimidazole derivatives have also exhibited potent cytotoxicity against melanoma cell lines, with IC₅₀ values in the low micromolar range, while showing less toxicity toward normal cells. nih.gov This selectivity is a highly desirable trait for anticancer drug candidates. researchgate.netacgpubs.org
Table 2: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives
| Cell Line | Cancer Type | Compound Class | IC₅₀ (µM) |
|---|---|---|---|
| SK-Mel-28 | Melanoma | Benzimidazole Carboxamide | 2.55 |
| A549 | Lung Carcinoma | Fluoro-substituted Benzimidazole | 0.354 |
| HepG2 | Liver Carcinoma | 1-phenyl-3-(2-hydroxyethyl)benzimidazolium bromide | 15.58 |
| MCF-7 | Breast Carcinoma | Pyrimidine-benzimidazole compounds | 1.40 |
| DLD-1 | Colorectal Carcinoma | 1-phenyl-3-(2-hydroxyethyl)benzimidazolium bromide | >200 |
Data compiled from various studies on benzimidazole derivatives to illustrate general activity ranges. researchgate.netjksus.orgnih.gov
Investigation of Tubulin Polymerization Inhibition
A primary mechanism underlying the antiproliferative activity of many benzimidazole compounds is the inhibition of tubulin polymerization. nih.govmdpi.com Tubulin proteins are the building blocks of microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. nih.gov By interfering with the assembly of tubulin into microtubules, these compounds disrupt the cell cycle, leading to an arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.gov Several studies have confirmed that benzimidazole derivatives can effectively inhibit tubulin polymerization in a dose-dependent manner. nih.govnih.govmdpi.com
Elucidation of Molecular Binding Sites (e.g., Colchicine (B1669291) Binding Site in Tubulin)
Further molecular investigations have revealed that many tubulin-inhibiting benzimidazole derivatives exert their effect by binding to a specific location on the tubulin protein known as the colchicine binding site. nih.govscispace.comnih.gov This site is located at the interface between the α- and β-tubulin subunits. nih.gov Molecular docking and X-ray crystallography studies have provided detailed insights into the interactions between benzimidazole compounds and this binding site. scispace.comresearchgate.net The binding of these compounds to the colchicine site prevents the tubulin dimer from adopting the straight conformation necessary for microtubule assembly. nih.gov This structural interference is the direct cause of the observed inhibition of tubulin polymerization and the resulting potent antiproliferative effects. nih.govscispace.com
Design Strategies for Enhanced Antiproliferative Activity Based on Structural Modifications
The antiproliferative potential of the benzimidazole scaffold, a key component of this compound, is significantly influenced by structural modifications. Research into the structure-activity relationships (SAR) of analogous compounds has provided valuable insights into design strategies aimed at enhancing their anticancer effects. These strategies primarily focus on substitutions at the N-1 and C-2 positions of the benzimidazole core.
N-1 Position Modifications: The introduction of an alkyl group at the N-1 position is a critical determinant of antiproliferative activity. Studies on related N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown that the nature and size of this alkyl chain can modulate biological activity. For instance, it has been observed that bulkier alkyl groups on the benzimidazole nitrogen can lead to higher tubulin affinities, a key target in cancer chemotherapy. nih.gov Specifically, iso-butyl-substituted derivatives have demonstrated improved activity compared to methyl, phenyl, or n-hexyl-substituted analogues in certain benzimidazole series. nih.gov This suggests that the n-butyl group in this compound plays a crucial role in its cytotoxic profile, and further optimization of this chain length or branching could be a viable strategy for enhancing efficacy.
C-2 Position Modifications: The substituent at the C-2 position, in this case, the 4-methylphenyl group, also presents a key opportunity for structural modification to improve antiproliferative action. The electronic properties of the substituent on this phenyl ring are known to be important. Electron-donating groups on the phenyl ring have been associated with increased antiproliferative activity in some benzimidazole derivatives. nih.gov The methyl group at the para position of the phenyl ring in this compound is an electron-donating group, which is a favorable feature.
Further design strategies could involve the introduction of other functional groups on the 2-phenyl ring. For example, the incorporation of hydroxyl groups has been shown in some 2-arylbenzimidazole series to confer potent antioxidant activity, which can be a complementary mechanism in cancer therapy. nih.gov Additionally, the strategic placement of other substituents could enhance interactions with specific biological targets, such as topoisomerase enzymes, which are critical for DNA replication and are validated targets for anticancer drugs. nih.govajprd.com
Variations in the N-1 alkyl chain length and branching to optimize hydrophobic and steric interactions with the target protein.
Introduction of different electron-donating or electron-withdrawing groups on the 2-phenyl ring to modulate the electronic properties and binding affinities.
Incorporation of specific functional groups known to interact with key anticancer targets like tubulin or topoisomerases.
Antioxidant Research
While the benzimidazole class of compounds has been investigated for antioxidant properties, specific experimental data on the free radical scavenging and total antioxidant capacity of this compound are not extensively detailed in the currently available literature. However, general principles derived from studies on analogous 2-arylbenzimidazoles can provide insights into its potential antioxidant profile and the mechanisms that may underlie such activity.
Free Radical Scavenging Assays (e.g., DPPH)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. For benzimidazole derivatives, studies have shown that their DPPH radical scavenging activity is highly dependent on the nature and position of substituents on the 2-aryl ring. nih.gov Compounds bearing hydroxyl groups on the phenyl ring, in particular, tend to exhibit significant radical scavenging properties. nih.gov Although this compound does not possess a hydroxyl group, the presence of the electron-donating methyl group on the phenyl ring could potentially contribute to some, albeit likely modest, radical scavenging activity. semanticscholar.org
Table 1: DPPH Radical Scavenging Activity of Selected Benzimidazole Derivatives (Illustrative) No specific data is available for this compound. The following table is for illustrative purposes based on general findings for the benzimidazole class.
Determination of Total Antioxidant Capacity
The total antioxidant capacity (TAC) of a compound can be assessed through various assays, such as the ferric reducing antioxidant power (FRAP) assay, which measures the ability of a substance to reduce ferric iron. Similar to DPPH assays, the TAC of benzimidazole derivatives is strongly influenced by their substitution pattern. nih.gov The electron-donating nature of the 4-methyl group in this compound might confer some reducing ability, thus contributing to its total antioxidant capacity. However, without direct experimental data, its TAC relative to known antioxidants remains speculative. Research on other 2-arylbenzimidazoles indicates that the presence of multiple hydroxyl groups leads to higher TAC values. nih.gov
Mechanistic Insights into Antioxidant Action and Electron-Donating Effects
The antioxidant action of benzimidazole derivatives, particularly those with electron-donating substituents on the 2-aryl ring, is generally attributed to their ability to act as hydrogen or electron donors to neutralize free radicals. nih.gov The mechanism often involves the transfer of a hydrogen atom from a hydroxyl group, if present, or the donation of an electron from the aromatic system.
Anti-inflammatory Research
Inhibition of Cyclooxygenase (COX) Enzymes, with Focus on COX-2 Selectivity
The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets in the development of anti-inflammatory drugs due to their role in the synthesis of prostaglandins, which are mediators of inflammation. Several benzimidazole derivatives have been investigated for their potential to inhibit COX enzymes. The structural features of this compound, specifically the presence of a diaryl heterocyclic system, are reminiscent of the structures of known selective COX-2 inhibitors (e.g., celecoxib).
To enhance COX-2 selectivity, design strategies often involve introducing bulkier groups that can interact with the larger active site of COX-2 compared to COX-1. Modifications of the butyl group at N-1 or the introduction of specific functional groups on the 4-methylphenyl ring could be explored to optimize the interaction with the COX-2 enzyme and improve selectivity.
Table 2: COX-2 Inhibitory Activity of Selected Benzimidazole Derivatives (Illustrative) No specific data is available for this compound. The following table is for illustrative purposes based on general findings for the benzimidazole class.
SAR for Optimizing Anti-inflammatory Potency
The anti-inflammatory potential of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the core heterocyclic structure. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies have consistently shown that modifications at the N1, C2, C5, and C6 positions can greatly modulate biological activity. nih.govresearchgate.netnih.gov
For the compound this compound, the substituents are located at the N1 and C2 positions. The butyl group at the N1 position and the 4-methylphenyl (tolyl) group at the C2 position are critical determinants of its physicochemical properties and, consequently, its interaction with biological targets.
General SAR findings for the benzimidazole class indicate several key trends for anti-inflammatory action:
N1 Position: The presence of various heterocyclic or aliphatic groups at this position is known to contribute to effective anti-inflammatory effects. nih.gov
C2 Position: Substitution at the C2 position is crucial. For instance, attaching an anacardic acid moiety can lead to COX-2 inhibition, while diarylamine substitutions can result in bradykinin (B550075) receptor antagonism. nih.govresearchgate.net The 4-methylphenyl group in the title compound is an aromatic substituent that influences the molecule's steric and electronic profile.
C5 and C6 Positions: Modifications on the benzene (B151609) ring of the benzimidazole nucleus also play a significant role in determining the anti-inflammatory activity. nih.govresearchgate.net
These derivatives exert their anti-inflammatory effects through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and interactions with receptors such as cannabinoid and bradykinin receptors. nih.govnih.gov
Table 1: General Structure-Activity Relationships of Benzimidazole Derivatives for Anti-inflammatory Activity
| Position of Substitution | Type of Substituent | Influence on Anti-inflammatory Activity | Reference |
|---|---|---|---|
| N1 | Various heterocycles, aliphatic chains (e.g., Butyl) | Greatly influences potency; contributes to effective anti-inflammatory effects. | nih.gov |
| C2 | Aryl groups (e.g., 4-methylphenyl), anacardic acid, diarylamine | Crucial for activity; specific groups can target COX-2 or bradykinin receptors. | nih.govresearchgate.net |
| C5 / C6 | Carboxamide, sulfamoyl, sulfonyl | Can lead to antagonism of cannabinoid receptors and influence overall activity. | nih.govresearchgate.net |
Other Pharmacological Explorations of Benzimidazole Derivatives
Beyond anti-inflammatory effects, the benzimidazole scaffold has been explored for a range of other pharmacological activities in preclinical studies.
Antithrombotic Activity Studies
Several novel benzimidazole derivatives have been investigated for their potential to prevent or treat thrombosis. These studies often focus on their ability to inhibit platelet aggregation. nih.govsemanticscholar.org For example, the derivative M3BIM demonstrated a concentration-dependent inhibitory effect on platelet aggregation induced by thrombin. nih.gov Other compounds, such as RU-891 and RU-1144, have also shown significant antithrombotic effects in preclinical models, in some cases surpassing the activity of reference drugs like acetylsalicylic acid. pharmpharm.runih.govresearchgate.net A tricyclic derivative, DAB-15, was effective in a rat model of arterial thrombosis. nih.gov These findings suggest that the benzimidazole nucleus is a promising scaffold for developing new antithrombotic agents. semanticscholar.orgacs.org
Table 2: Antithrombotic Activity of Selected Benzimidazole Derivatives
| Compound | Model/Inducer | Finding | Reference |
|---|---|---|---|
| M3BIM | Thrombin-induced human platelet aggregation | Exhibited concentration-dependent inhibition (25-100 µM). | nih.gov |
| RU-891 | Epinephrine-collagen thrombosis model in mice | Antithrombotic activity was found to be 3-fold higher than acetylsalicylic acid. | nih.govresearchgate.net |
| RU-1144 | Ferric chloride-induced carotid artery thrombosis in rats | Exceeded the antithrombotic effect of acetylsalicylic acid and clopidogrel (B1663587) by 3.5 times. | pharmpharm.ru |
| DAB-15 | Arterial thrombosis model in rats | Showed high antithrombotic efficacy, surpassing acetylsalicylic acid and clopidogrel. | nih.gov |
Enzyme Inhibition Studies (e.g., Sirtuin Enzymes)
Sirtuins, a class of NAD+-dependent deacetylases (Class III HDACs), have emerged as important therapeutic targets, particularly in cancer research. nih.govfrontiersin.org Benzimidazole derivatives have been identified as a novel class of sirtuin inhibitors. nih.govnih.gov Research has led to the synthesis of benzimidazoles that can inhibit various sirtuin isoforms (SIRT1, SIRT2, SIRT3). nih.gov For instance, the compound BZD9Q1 was identified as a pan-SIRT1–3 inhibitor and showed potent antiproliferative activity against oral cancer cells. nih.govrsc.org Another derivative, compound 4j, displayed inhibitory activity against both SIRT1 and SIRT2 and possessed good antitumor activity against several cancer cell lines. nih.gov
Table 3: Sirtuin Inhibition by Selected Benzimidazole Derivatives
| Compound | Target Enzyme(s) | Key Finding (IC50) | Reference |
|---|---|---|---|
| BZD9Q1 | SIRT1, SIRT2, SIRT3 | Identified as a pan-SIRT1-3 inhibitor. | nih.gov |
| Compound 4j | SIRT1, SIRT2 | IC50 = 54.21 μM (SIRT1), IC50 = 26.85 μM (SIRT2) | nih.gov |
| Compound 13h | SIRT1 | Showed high activity with an IC50 of 0.66 μM in an enzyme-based assay. | rsc.org |
Antileishmanial Effects
The benzimidazole scaffold is a key structural motif in the development of agents against various parasites, including Leishmania. tandfonline.comnih.gov Numerous studies have demonstrated the potent in vitro activity of benzimidazole derivatives against promastigotes of different Leishmania species, such as L. tropica, L. infantum, and L. major. tandfonline.comnih.govmdpi.com The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50). nih.gov For example, in one study, a series of 2-benzyl and 2-phenyl benzimidazoles were tested, with compound 28 being 7- to 12-fold more potent than the reference drug miltefosine. tandfonline.comnih.govresearchgate.net Another investigation found that the derivative K1 demonstrated a very potent antileishmanial effect with an IC50 value of 0.6787 µg/mL. mdpi.comscilit.com
Table 4: Antileishmanial Activity of Selected Benzimidazole Derivatives
| Compound | Leishmania Species | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 28 | L. tropica / L. infantum | 12-fold / 7-fold more potent than miltefosine, respectively. | tandfonline.comnih.govresearchgate.net |
| Compound K1 | L. major | 0.6787 µg/mL | mdpi.comscilit.com |
| Compound K2 | L. major | 8.89 µg/mL | mdpi.comnih.gov |
| Compound 5f | L. tropica | Inhibited growth by 80%. | mdpi.com |
Future Research Directions and Translational Potential
Advancements in Green Chemistry Approaches for Synthesis
Conventional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times, leading to environmental concerns and high costs. researchgate.netchemmethod.com The principles of green chemistry aim to address these issues by developing more sustainable and efficient synthetic protocols. researchgate.netchemmethod.com Future research on the synthesis of 1-Butyl-2-(4-methylphenyl)benzimidazole is increasingly focused on these eco-friendly approaches.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and often leading to higher yields. bohrium.comtandfonline.com The synthesis of 2-arylbenzimidazoles, a precursor to the target molecule, has been successfully achieved using microwave irradiation in the presence of eco-friendly catalytic solvents like waste curd water. bohrium.comtandfonline.com Another promising green technique is ultrasound-assisted synthesis. ichem.mdtandfonline.commdpi.com Sonication provides mechanical energy that enhances reaction rates and yields, often under milder conditions and with simpler work-up procedures. ichem.mdtandfonline.commdpi.com For instance, the synthesis of substituted benzimidazoles has been efficiently carried out using recyclable nano-catalysts like ZnFe2O4 under ultrasonic irradiation. ichem.md
Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green synthesis. scirp.orgjksus.org Reactions can be performed by grinding the reactants together, sometimes with a few drops of water, which minimizes waste and simplifies purification. jksus.org The use of reusable and non-toxic catalysts, such as zinc-boron nitride, under microwave conditions also contributes to the green synthesis of 2-aryl benzimidazoles. nih.gov
The table below summarizes various green synthesis methods applicable to the synthesis of this compound and its precursors.
| Green Synthesis Method | Catalyst/Medium | Key Advantages | Reference(s) |
| Microwave-Assisted Synthesis | Waste Curd Water | Reduced reaction time, use of a waste product as a catalytic solvent. | bohrium.comtandfonline.com |
| Ultrasound-Assisted Synthesis | ZnFe2O4 nano-catalyst | Shorter reaction times, high yields, simple work-up, recyclable catalyst. | ichem.md |
| Solvent-Free Grinding | Water (few drops) | Environmentally friendly, short reaction time, simple procedure, no extraction or chromatography needed. | jksus.org |
| Microwave-Assisted Synthesis | Zinc-Boron Nitride | Reusable catalyst, high yields, reduced reaction time. | nih.gov |
Integration of Advanced Computational Methods for Rational Design
The rational design of novel drug candidates and materials can be significantly accelerated by the use of advanced computational methods. For benzimidazole derivatives like this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are invaluable tools. nih.govajchem-a.com
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govajchem-a.com By analyzing the physicochemical properties and structural features that contribute to a desired effect, researchers can predict the activity of new, unsynthesized molecules. nih.gov For 2-arylbenzimidazole derivatives, QSAR models have been developed to predict their inhibitory activities against various biological targets, such as α-amylase. nih.gov
Molecular docking simulations provide insights into the binding interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.gov This allows for the visualization of how the molecule fits into the active site of the target and helps in understanding the molecular basis of its activity. nih.gov This information is crucial for optimizing the structure of the compound to enhance its potency and selectivity. nih.gov
In silico ADMET prediction is another critical component of modern drug discovery. rsc.org These computational models can forecast the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities early in the drug development process. rsc.org By predicting properties like oral bioavailability and potential toxicity, researchers can prioritize the synthesis of compounds with a higher probability of success in clinical trials. rsc.org
The integration of these computational methods allows for a more focused and efficient approach to the design of new analogs of this compound with improved therapeutic properties.
Exploration of Novel Biological Targets and Therapeutic Applications
The benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects. nih.govmdpi.comekb.eg Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. Future research will likely focus on elucidating the specific molecular targets and mechanisms of action responsible for these effects, as well as exploring new therapeutic applications.
One of the key mechanisms of action for some benzimidazole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and leads to cell cycle arrest and apoptosis in cancer cells. nih.gov Other benzimidazoles have been shown to act as inhibitors of key enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP). nih.gov The antiproliferative activity of this compound may be attributed to similar mechanisms, and further studies are needed to confirm this.
In addition to its anticancer potential, the antimicrobial properties of benzimidazole derivatives are well-documented. researchgate.netmdpi.com They have shown activity against a range of bacteria and fungi. researchgate.netmdpi.com The mechanism of antimicrobial action can involve the inhibition of essential enzymes, such as dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and amino acids in microbes. nih.gov The structural features of this compound make it a promising candidate for further investigation as a novel antimicrobial agent.
The table below presents some of the biological activities and potential therapeutic applications of benzimidazole derivatives, which could be relevant for this compound.
| Biological Activity | Potential Therapeutic Application | Potential Mechanism of Action | Reference(s) |
| Antiproliferative | Cancer Therapy | Inhibition of tubulin polymerization, PARP inhibition. | nih.govnih.gov |
| Antibacterial | Treatment of Bacterial Infections | Inhibition of dihydrofolate reductase (DHFR). | nih.gov |
| Antifungal | Treatment of Fungal Infections | Inhibition of ergosterol (B1671047) biosynthesis. | nih.gov |
| Anti-inflammatory | Management of Inflammatory Disorders | Inhibition of cyclooxygenase (COX) enzymes. | researchgate.net |
Development of Multifunctional Materials Utilizing Benzimidazole Scaffold
The unique photophysical and electronic properties of the benzimidazole scaffold make it an attractive building block for the development of multifunctional materials. While specific applications of this compound in materials science are not yet extensively reported, the broader class of benzimidazole derivatives has shown significant promise in various fields.
Benzimidazoles are known to exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the benzimidazole core. This makes them suitable for use as fluorescent probes and in organic light-emitting diodes (OLEDs). The introduction of a butyl group at the N-1 position and a 4-methylphenyl group at the C-2 position in this compound is likely to influence its photophysical properties, and further research could explore its potential as a luminescent material.
In the field of organic electronics, benzimidazole derivatives have been investigated as components of organic semiconductors. Their ability to transport charge carriers, combined with their thermal stability, makes them suitable for use in organic field-effect transistors (OFETs) and photovoltaic devices. The specific structure of this compound could be advantageous in tailoring the electronic properties of such materials.
Furthermore, the benzimidazole moiety can be incorporated into polymer backbones to create novel materials with enhanced thermal stability and specific optical or electronic properties. These benzimidazole-containing polymers could find applications in high-performance plastics, coatings, and advanced functional materials.
Strategies for Overcoming Resistance Mechanisms in Antimicrobial Research
The increasing prevalence of antimicrobial resistance is a major global health concern. frontiersin.org For any new antimicrobial agent, it is crucial to consider and develop strategies to overcome potential resistance mechanisms. While there is no specific information on resistance to this compound, general strategies for combating resistance to antimicrobial agents can be applied.
One of the most effective strategies is combination therapy, where an antimicrobial agent is co-administered with another compound that can overcome resistance mechanisms. nih.govacs.org For example, a benzimidazole derivative could be combined with an inhibitor of efflux pumps, which are proteins that can pump the drug out of the bacterial cell, thereby reducing its effective concentration. acs.org
Another approach is the rational design of novel hybrid molecules that combine the pharmacophore of a benzimidazole with that of another antimicrobial agent with a different mechanism of action. rsc.orgnih.gov This can lead to synergistic effects and a lower likelihood of resistance development. rsc.orgnih.gov For instance, benzimidazole-triazole hybrids have been designed and synthesized as potent antifungal agents. rsc.orgnih.gov
Furthermore, a deeper understanding of the molecular mechanisms of resistance is essential for the development of new strategies to combat it. This includes identifying the specific mutations or enzymes that confer resistance and designing new molecules that can bypass these mechanisms. Computational methods, such as molecular docking, can be used to predict how resistance-conferring mutations might affect the binding of a drug to its target and to design new derivatives that are less susceptible to these changes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Butyl-2-(4-methylphenyl)benzimidazole?
- Methodological Answer : The synthesis typically involves condensation of 4-methylphenyl-substituted benzimidazole precursors with 1-butyl halides under reflux conditions. Key steps include:
- Nucleophilic substitution : Reaction of 1-bromo-butane with 2-(4-methylphenyl)benzimidazole in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Catalysis : Use of potassium carbonate as a base to deprotonate the benzimidazole nitrogen and accelerate alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm alkylation and aryl substitution patterns. Key signals include the butyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
- X-ray crystallography : Resolves crystal packing and torsional angles between the benzimidazole core and substituents (e.g., dihedral angles of 15–25° between aromatic rings) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 293.2) .
Advanced Research Questions
Q. How can experimental design resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Controlled solubility assays : Use standardized solvents (e.g., DMSO, ethanol) at 25°C with saturation concentration measurements via UV-Vis spectroscopy (λ = 260–280 nm) .
- Thermodynamic analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability, which influence solubility discrepancies .
- HPLC validation : Compare purity levels across batches; impurities (e.g., unreacted precursors) may artificially alter solubility .
Q. What strategies optimize the compound’s bioactivity in antimicrobial assays while minimizing cytotoxicity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-methylphenyl moiety to enhance microbial membrane penetration .
- Dose-response profiling : Use MIC (minimum inhibitory concentration) assays against S. aureus and E. coli with cytotoxicity parallel testing on mammalian cell lines (e.g., HEK-293) .
- Molecular docking : Simulate interactions with bacterial topoisomerase IV (PDB ID: 3TTZ) to prioritize derivatives with high binding affinity and low off-target effects .
Q. How do substituent modifications impact the compound’s photostability in material science applications?
- Methodological Answer :
- Accelerated degradation studies : Expose derivatives to UV light (λ = 365 nm) and monitor decomposition via HPLC. Bulky substituents (e.g., tert-butyl) reduce π-π stacking, enhancing stability .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps; narrower gaps correlate with higher photodegradation rates .
- Additive screening : Co-formulate with antioxidants (e.g., BHT) to extend half-life under illumination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
